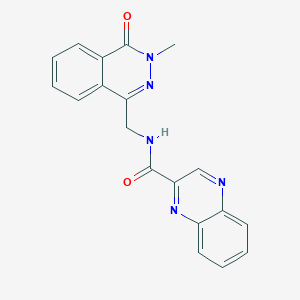

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

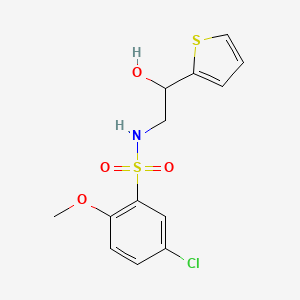

“N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide” is an organic compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of this compound involves the reaction of compound 3 (2.6g, 0.011mol) and 2-fluoro-5-formylbenzoic acid (2.1g, 0.012mol) dissolved in anhydrous tetrahydrofuran (25ml). The mixture is cooled to 0 degrees Celsius, then triethylamine (1.0ml, 0.007mol) is added dropwise. The mixture is then warmed to room temperature for 5 hours, then the temperature is slowly raised to 70 degrees Celsius and hydrazine hydrate (5.1ml, 0.107mol) is added for 3 hours .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C16H11FN2O3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 280.28 . It is a solid at room temperature and should be stored in a dry, cool place .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide: and its derivatives have been investigated for their antitumor properties. In a study by Liu et al., seventeen novel derivatives of this compound were synthesized and evaluated for growth inhibition in human solid tumor cell lines and a human leukemia HL-60 cell line . Notably:

Background on Temozolomide

Temozolomide (Temodar), a related compound, was approved by the U.S. FDA for treating glioblastoma and anaplastic astrocytoma. In vivo, temozolomide is converted into 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), which leads to DNA methylation and subsequent tumor cell damage. Combination therapies of temozolomide with other anticancer drugs are currently being explored .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .

Wirkmechanismus

Target of Action

The primary target of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide acts as a potent inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function in DNA repair. This leads to the accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have defects in other DNA repair pathways.

Biochemical Pathways

The inhibition of PARP by N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide affects the DNA repair pathways PARP is involved in the base excision repair (BER) pathway, a key pathway in repairing single-strand breaks (SSBs) in DNA When PARP is inhibited, SSBs persist, leading to the formation of double-strand breaks (DSBs) when the replication fork encounters the SSBs

Result of Action

The result of the action of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide is the induction of cell death . By inhibiting PARP and disrupting the DNA repair process, it causes the accumulation of DNA damage in cells. This is particularly lethal to cancer cells that have defects in other DNA repair pathways, leading to their death.

Eigenschaften

IUPAC Name |

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c1-24-19(26)13-7-3-2-6-12(13)16(23-24)10-21-18(25)17-11-20-14-8-4-5-9-15(14)22-17/h2-9,11H,10H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNPURFXKURBQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2421719.png)

![1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2421722.png)

![2-[2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2421723.png)

![3-(3,4-Dimethoxyphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2421728.png)

![1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B2421729.png)

![3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B2421736.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2421738.png)